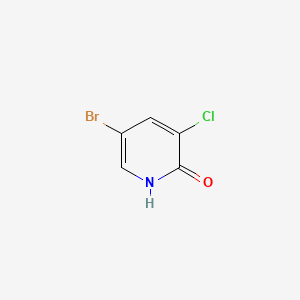

5-Bromo-3-chloro-2-hydroxypyridine

Description

BenchChem offers high-quality 5-Bromo-3-chloro-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWYUROVLMVBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973794 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-70-7 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 5-Bromo-3-chloro-2-hydroxypyridine

Structural Dynamics, Synthesis, and Characterization in Drug Discovery

Executive Summary

5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7) is a densely functionalized heterocyclic scaffold critical to medicinal chemistry.[1] Unlike simple pyridines, this molecule offers three distinct vectors for diversification: the electrophilic carbon centers at positions 3 (Cl) and 5 (Br) for cross-coupling, and the nucleophilic oxygen/nitrogen system at position 2.[1]

This guide moves beyond basic stoichiometry to address the molecule's complex behavior in solution—specifically its tautomeric equilibrium—and provides a validated roadmap for its synthesis and identification.[1]

Fundamental Chemical Identity

For high-precision applications, relying solely on average molecular weight is insufficient.[1] Mass spectrometry requires knowledge of exact isotopic masses.[1]

Table 1: Physicochemical Profile

| Parameter | Value / Description |

| IUPAC Name | 5-Bromo-3-chloro-1H-pyridin-2-one (Preferred Tautomer) |

| Molecular Formula | C₅H₃BrClNO |

| Average Molecular Weight | 208.44 g/mol |

| Monoisotopic Mass | 206.9087 Da (for ⁷⁹Br, ³⁵Cl) |

| Melting Point | 199–202 °C |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; moderate in MeOH |

Isotopic Complexity

Due to the presence of both Bromine and Chlorine, the "Molecular Weight" is a weighted average. In High-Resolution Mass Spectrometry (HRMS), the compound presents a distinctive isotopic envelope.[1]

This results in a triplet signal pattern (M, M+2, M+4) that serves as a primary fingerprint for identification (detailed in Section 5).[1]

Structural Dynamics: The Tautomerism Factor[1]

A common pitfall in handling this compound is assuming it exists purely as "2-hydroxypyridine" (enol form).[1] In the solid state and in polar solvents (DMSO, H₂O), the equilibrium strongly favors the 2-pyridone (lactam) form.[1]

This preference is driven by the robust amide-like resonance stabilization and the formation of hydrogen-bonded dimers.[1] The electron-withdrawing nature of the 3-Cl and 5-Br substituents further acidifies the N-H bond, but the pyridone form remains dominant.[1]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer shifting the aromatic enol to the carbonyl-containing lactam.[1]

Figure 1: The lactim-lactam tautomerism.[1] In most drug discovery contexts (physiological pH/aqueous buffers), the molecule behaves as the Pyridone species.

Synthetic Pathways & Manufacturing[5]

The synthesis of 5-Bromo-3-chloro-2-hydroxypyridine must account for regioselectivity.[1] The 2-hydroxy (or 2-amino) group is a strong ortho/para director.[1]

Strategic Analysis

-

Direct Halogenation: Bromination of 2-hydroxypyridine typically occurs at the 5-position (para) first.[1] Subsequent chlorination must be forced to the 3-position (ortho).[1]

-

Diazotization (Recommended): Starting from 2-amino-5-bromo-3-chloropyridine allows for high purity, as the amino group directs halogenation efficiently before being converted to the hydroxyl group.[1]

Validated Protocol: The Diazotization Route

This workflow ensures correct isomer placement and high yields.[1]

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2-amino-5-bromo-3-chloropyridine (1.0 eq) in aqueous H₂SO₄ (30% v/v).

-

Diazotization: Cool the solution to 0–5 °C. Add NaNO₂ (1.2 eq) aqueous solution dropwise. Critical: Maintain temperature <5 °C to prevent decomposition of the diazonium salt.[1]

-

Hydrolysis: After 1 hour, warm the solution to 80 °C. The diazonium group is displaced by water, generating the 2-hydroxy functionality (which tautomerizes to the pyridone).[1]

-

Isolation: Cool to room temperature. The product precipitates.[1][4] Filter the solid, wash with cold water, and recrystallize from ethanol.[1]

Visualization: Synthetic Workflow

Figure 2: Stepwise synthesis via the aminopyridine pathway, ensuring regiochemical fidelity.

Analytical Characterization

To validate the identity of the synthesized compound, Mass Spectrometry (MS) and NMR are the gold standards.[1]

Mass Spectrometry: The Isotopic Fingerprint

Because of the specific natural abundance of ⁷⁹Br/⁸¹Br (50.7%/49.3%) and ³⁵Cl/³⁷Cl (75.8%/24.2%), the Molecular Ion (M⁺) is not a single peak.[1]

Table 2: Predicted MS Signals (ESI+)

| Ion Species | m/z (approx) | Relative Intensity | Composition |

| M | 206.9 | ~75% | ⁷⁹Br + ³⁵Cl |

| M+2 | 208.9 | ~100% (Base) | (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl) |

| M+4 | 210.9 | ~25% | ⁸¹Br + ³⁷Cl |

Note: The M+2 peak is the most intense because it represents the statistical overlap of the two most probable combinations.[1]

¹H-NMR Spectroscopy (DMSO-d₆)

The spectrum is simple due to the high substitution.[1]

-

δ ~12.0 ppm (br s, 1H): NH (Lactam form) or OH.[1] Broadness depends on water content/exchange.[1]

-

δ ~8.1 ppm (d, 1H, J=2.5 Hz): H-6 proton (adjacent to Nitrogen).[1]

-

δ ~7.9 ppm (d, 1H, J=2.5 Hz): H-4 proton (between Br and Cl).[1]

-

Coupling: The meta-coupling (J ~2.5 Hz) between H-4 and H-6 is characteristic of the pyridine ring.[1]

Applications in Drug Discovery[1][7]

This scaffold is not merely an end-product but a "linchpin" intermediate.

-

Suzuki-Miyaura Coupling: The C-Br bond at position 5 is significantly more reactive towards Pd-catalyzed oxidative addition than the C-Cl bond.[1] This allows for chemoselective arylation at C5, leaving C3 available for later modification.[1]

-

SNAr Reactions: The C-Cl bond at position 3, activated by the adjacent carbonyl (in pyridone form) and the electron-withdrawing bromine, can undergo nucleophilic displacement with amines or alkoxides under forcing conditions.[1]

-

Kinase Inhibition: The 2-pyridone motif mimics the hydrogen-bonding donor/acceptor pattern of DNA base pairs, making it a privileged scaffold for ATP-competitive kinase inhibitors.[1]

References

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Context: Pyridone-Hydroxypyridine Tautomerism mechanisms).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 19050009, 5-Bromo-3-chloro-2-hydroxypyridine. Retrieved from [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 4. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-3-chloro-2-hydroxypyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 5-Bromo-3-chloro-2-hydroxypyridine is a heterocyclic compound of interest in medicinal chemistry, and a thorough understanding of its solubility characteristics is paramount for its advancement in pharmaceutical research. This guide provides a comprehensive framework for determining the solubility profile of 5-Bromo-3-chloro-2-hydroxypyridine in various organic solvents. In the absence of extensive published quantitative data, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to generate reliable and reproducible solubility data. Methodologies including gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry are detailed, alongside a discussion of the key physicochemical factors that govern the solubility of this halogenated hydroxypyridine derivative.

Introduction: The Significance of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands out as a critical parameter. Poor solubility can lead to low bioavailability, erratic absorption, and difficulties in formulation, ultimately causing the failure of an otherwise promising compound.

5-Bromo-3-chloro-2-hydroxypyridine is a substituted pyridine derivative, a class of compounds well-represented in pharmaceuticals.[1] The presence of halogen atoms and a hydroxyl group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, making its interaction with different solvents complex and crucial to understand. This guide serves as a practical, hands-on manual for researchers, providing not just the "how" but the "why" behind the experimental determination of its solubility profile.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[2] The extent to which 5-Bromo-3-chloro-2-hydroxypyridine dissolves in a particular solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.

Molecular Structure and Physicochemical Properties

The structure of 5-Bromo-3-chloro-2-hydroxypyridine dictates its solubility behavior:

-

Polarity and Dipole Moment : The electronegative nitrogen, chlorine, and bromine atoms, along with the hydroxyl group, create a significant dipole moment, rendering the molecule polar. This suggests a higher affinity for polar solvents.[3]

-

Hydrogen Bonding : The 2-hydroxy group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor. This capability is a primary driver of solubility in protic solvents like alcohols and water.

-

pKa : The acidic nature of the hydroxyl group and the basic nature of the pyridine nitrogen mean that the compound's ionization state will change with the pH of the medium. While this is most relevant for aqueous solubility, it can also influence solubility in acidic or basic organic solvents.

-

Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, a noncovalent interaction that can influence crystal packing and interactions with certain solvents.[4]

Based on these properties, a qualitative prediction of solubility can be made:

-

High Solubility Expected in : Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).

-

Moderate Solubility Expected in : Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Low Solubility Expected in : Nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Equilibrium Solubility

Equilibrium solubility is defined as the maximum concentration of a compound in a solvent at a given temperature and pressure, in equilibrium with the solid form of the compound.[2] The "shake-flask" method is the gold standard for determining equilibrium solubility.[5] The following protocols are designed to be robust and adaptable.

General "Shake-Flask" Protocol

This foundational protocol is the basis for all subsequent analytical methods. The core principle is to create a saturated solution and then accurately measure the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of 5-Bromo-3-chloro-2-hydroxypyridine to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

-

Equilibration : Seal the vials to prevent solvent evaporation. Place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration is no longer changing.[5]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation : Centrifuge the vials at a high speed to pellet the solid.

-

Filtration : Filter the solution using a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

Analysis : Accurately determine the concentration of 5-Bromo-3-chloro-2-hydroxypyridine in the clear, saturated filtrate/supernatant using one of the analytical methods detailed below.

Diagram of the Shake-Flask Experimental Workflow

Caption: General workflow for the shake-flask method.

Analytical Method 1: Gravimetric Analysis

This method is straightforward and suitable for solutes with moderate to high solubility, where a significant mass of the solute can be recovered.[6][7]

Step-by-Step Protocol:

-

Tare : Accurately weigh a clean, dry evaporating dish to the nearest 0.1 mg (W_dish).

-

Sample Transfer : Pipette a known volume (e.g., 5.00 mL) of the saturated filtrate into the tared evaporating dish.

-

Evaporation : Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

-

Drying : Once the solvent is removed, dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weighing : Cool the dish in a desiccator and weigh it again to the nearest 0.1 mg (W_final).

-

Calculation :

-

Mass of solute = W_final - W_dish

-

Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL)

-

Self-Validation: This method is self-validating through the process of drying to a constant weight. If consecutive weighings after drying periods are identical, it confirms that all solvent has been removed.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, ideal for determining the solubility of compounds with low to moderate solubility and for analyzing solubility in complex mixtures.[8][9]

Step-by-Step Protocol:

-

Method Development : Develop a suitable HPLC method for 5-Bromo-3-chloro-2-hydroxypyridine. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength (determined by scanning the UV spectrum of the compound).

-

Calibration Curve : Prepare a series of standard solutions of known concentrations of 5-Bromo-3-chloro-2-hydroxypyridine in a suitable solvent (e.g., acetonitrile or methanol). Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Preparation : Take the saturated filtrate obtained from the shake-flask experiment and dilute it accurately with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis : Inject the diluted sample into the HPLC and record the peak area.

-

Calculation :

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

-

Solubility (mg/mL) = (Calculated concentration of diluted sample) x (Dilution factor)

-

Trustworthiness: The linearity of the calibration curve and the use of a validated HPLC method ensure the trustworthiness of the results. System suitability tests should be run before each analysis sequence.

Analytical Method 3: UV-Vis Spectrophotometry

This method is rapid and convenient if the compound has a strong chromophore and the solvent does not absorb at the same wavelength. It is particularly useful for high-throughput screening.[10][11]

Step-by-Step Protocol:

-

Determine λ_max : Dissolve a small amount of 5-Bromo-3-chloro-2-hydroxypyridine in the solvent of interest and scan its absorbance from ~200-400 nm to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve : Prepare a series of standard solutions of known concentrations in the same solvent. Measure the absorbance of each standard at λ_max and create a calibration curve by plotting absorbance versus concentration. The curve must obey the Beer-Lambert law in the chosen concentration range (R² > 0.99).

-

Sample Preparation : Dilute the saturated filtrate from the shake-flask experiment with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Analysis : Measure the absorbance of the diluted sample at λ_max.

-

Calculation :

-

Use the calibration curve's linear equation to determine the concentration of the diluted sample.

-

Solubility (mg/mL) = (Calculated concentration of diluted sample) x (Dilution factor)

-

Causality Behind Experimental Choices: The choice of analytical method depends on the expected solubility and available equipment. Gravimetry is simple but less sensitive. HPLC offers high sensitivity and specificity, making it ideal for low-solubility compounds or complex matrices. UV-Vis is fast and suitable for high-throughput screening but requires the compound to have a chromophore and is more susceptible to interference from impurities that absorb at the same wavelength.

Data Presentation and Interpretation

To ensure clarity and comparability, solubility data should be presented in a structured format.

Quantitative Data Summary

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Polar Protic | Methanol | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC | |

| Polar Aprotic | Acetone | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | HPLC | |

| Nonpolar | Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | HPLC | |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | HPLC |

Note: The table should be populated with experimentally determined values.

Impact of Temperature

The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[12][13] It is highly recommended to determine the solubility at different temperatures (e.g., 4°C, 25°C, 37°C) to understand the thermodynamic properties of the dissolution process.

Diagram of the Logic for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide provides a robust framework for researchers to systematically determine and understand the solubility profile of 5-Bromo-3-chloro-2-hydroxypyridine. By combining a sound theoretical understanding of its physicochemical properties with rigorous, validated experimental protocols, scientists can generate the high-quality data essential for making informed decisions in drug discovery and development. The methodologies outlined herein are designed to be adaptable and to instill confidence in the accuracy and reliability of the generated solubility data, thereby accelerating the research and development process.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.

- Guidelines for Reporting Solubility Data. (2020, April 23). Thermodynamics Research Center.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Al-Hamdani, S. A. H., & Al-Khafaji, R. A. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102377.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Pyridine and Pyridine Derivatives. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

- Factors Affecting Solubility. (n.d.). Chemistry LibreTexts.

- Lin, C. E., & Lin, W. C. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(14), 2915–2918.

- Solubility. (n.d.). In Wikipedia. Retrieved February 15, 2026.

- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2005). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.).

- Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (2014). Research Journal of Pharmacy and Technology.

- ICH Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. (2021). Journal of Pharmaceutical Sciences.

- WHO Technical Report Series, No. 937, 2006. Annex 8: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

- Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−. (2023). Chemistry – A European Journal, 29(5), e202202749.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. who.int [who.int]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. tapi.com [tapi.com]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Solubility [chem.fsu.edu]

- 13. Solubility - Wikipedia [en.wikipedia.org]

Technical Guide: The Discovery, Chemistry, and Therapeutic Evolution of Substituted Hydroxypyridines

Abstract This technical guide examines the structural evolution of substituted hydroxypyridines, a class of N-heterocycles that function as "privileged scaffolds" in medicinal chemistry. From their initial isolation in the 19th century to their critical role in modern hypoxia-inducible factor (HIF) stabilization and iron chelation therapy, this document analyzes the causal relationship between their tautomeric nature and their pharmacological efficacy.

Introduction: The Tautomeric Duality

Substituted hydroxypyridines occupy a unique chemical space defined by prototropic tautomerism .[1] Unlike simple phenols or pyridines, these molecules exist in a dynamic equilibrium between the hydroxy-pyridine (lactim) and pyridone (lactam) forms.[1][2]

This duality is not merely an academic curiosity; it is the determinant of biological activity. The ability to donate or accept hydrogen bonds, traverse lipophilic membranes, and chelate metal ions (

Historical Evolution and Structural Foundations[3]

The history of hydroxypyridines is a timeline of moving from accidental isolation to rational design.

The Early Era (1849–1924)

-

1849 (Isolation): Thomas Anderson isolates pyridine from bone oil, establishing the parent heterocycle.[1][3]

-

1881 (The Hantzsch Synthesis): Arthur Hantzsch publishes the condensation of

-keto esters with aldehydes and ammonia.[4] While initially yielding dihydropyridines, oxidative aromatization provided the first reliable route to substituted pyridines. -

1924 (Chichibabin): Aleksei Chichibabin develops the industrial synthesis of pyridines from aldehydes and ammonia, allowing for large-scale production of precursors.

The Chelation Era (1970s–1980s)

The field pivoted when researchers recognized the hydroxypyridinone motif as a bioisostere of catechol, capable of high-affinity iron binding.

-

1970s (Ciclopirox): Hoechst AG (Lohaus & Dittmar) synthesizes Ciclopirox, an N-hydroxypyridone.[1][2][5] Unlike azoles, it targeted metal-dependent enzymes in fungi.[1][2]

-

1981 (Deferiprone): G.J.[1][2][6][7][8] Kontoghiorghes designs Deferiprone (L1) at the University of Essex.[1][7] This was the first oral iron chelator, designed specifically to mimic the siderophores of bacteria but with a molecular weight low enough for oral bioavailability.

The Modern Era (HIF Stabilizers)

-

2010s-Present: The discovery that HIF-prolyl hydroxylase (HIF-PH) enzymes require 2-oxoglutarate and iron led to the design of inhibitors like Vadadustat .[2] These drugs utilize a 3-hydroxypyridine-2-carbonyl motif to chelate the active site iron, mimicking the natural cofactor and tricking the body into producing erythropoietin.[2]

Figure 1: The chronological evolution from basic synthesis to targeted therapeutic design.[1][2]

The Science of Tautomerism

Understanding the lactam-lactim equilibrium is the prerequisite for working with these compounds.[1][2]

2-Hydroxypyridine vs. 2-Pyridone[2][9]

-

Gas Phase: The 2-hydroxypyridine (lactim) form is favored due to aromaticity retention.[1][2]

-

Solution/Solid State: The 2-pyridone (lactam) form dominates (K ~

in favor of pyridone in water).[1][2] The amide-like linkage (

3-Hydroxypyridines (The Chelation Core)

Unlike the 2- and 4-isomers, 3-hydroxypyridine cannot tautomerize to a neutral ketone without disrupting the ring conjugation.[2] However, when an adjacent carbonyl is introduced (as in 3-hydroxy-4-pyridinones like Deferiprone), the molecule forms a stable, bidentate ligand.[2]

Why this matters:

-

Drug Design: To ensure a drug stays in the "binder" conformation, chemists often N-alkylate the ring (e.g., N-methyl in Deferiprone).[2] This "locks" the tautomer into the pyridone form, preventing the shift to the non-chelating aromatic pyridine form.

Figure 2: The solvent-dependent equilibrium between lactim and lactam forms.[2]

Therapeutic Applications & Data

The following table summarizes the three major classes of drugs derived from this scaffold.

| Drug | Class | Structure Core | Mechanism | Key Chemical Feature |

| Deferiprone | Iron Chelator | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | Bidentate chelation of | N-Methylation locks the ketone tautomer; 3-OH provides the second donor atom.[2][9] |

| Ciclopirox | Antifungal | N-hydroxy-2-pyridone | Chelation of | N-Hydroxyl group creates a cyclic hydroxamic acid bioisostere.[1][2] |

| Vadadustat | HIF-PH Inhibitor | 3-hydroxy-2-pyridinecarboxamide | Competitive inhibition of 2-oxoglutarate | 2-Carboxamide works with 3-OH to mimic the 2-oxoglutarate binding motif.[2] |

Experimental Protocols

Protocol A: Synthesis of Deferiprone (Maltol Conversion)

This protocol describes the conversion of Maltol (a naturally occurring pyrone) to Deferiprone.[1] This transformation is a classic example of converting a pyrone to a pyridone via amine insertion.[1]

Causality: The reaction is driven by the higher nucleophilicity of the amine compared to the ring oxygen. The methylamine attacks the pyrone ring, opening it and re-closing it to form the more stable lactam (pyridone).

Materials:

Step-by-Step Workflow:

-

Charge: In a round-bottom flask, dissolve 10g of Maltol in 40mL of water.

-

Addition: Add 20mL of 40% aqueous methylamine dropwise. Note: Reaction is exothermic.[2]

-

Reflux: Heat the mixture to reflux (

) for 6 hours. -

Decolorization: Cool to

, add 1g activated charcoal, stir for 30 mins, and filter hot. -

Crystallization: Cool filtrate to

overnight. Deferiprone precipitates as white needles.[1][2]

Figure 3: Synthetic pathway for the conversion of Maltol to Deferiprone.[1][2]

Protocol B: Tautomer Identification (UV-Vis Titration)

To verify if a synthesized hydroxypyridine is in the lactam or lactim form.[1][2]

-

Preparation: Prepare

solutions of the analyte in (a) Cyclohexane (non-polar) and (b) Water (polar). -

Measurement: Scan UV spectrum from 200-400 nm.

-

Analysis:

-

Self-Validation: If the spectrum in water matches the spectrum of the N-methylated derivative (which cannot tautomerize), the compound exists as the lactam.

References

-

Hantzsch, A. (1881).[1][2][4] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[1][2] Berichte der deutschen chemischen Gesellschaft.

-

Kontoghiorghes, G. J. (1982).[1][2][7] "New orally active iron chelators."[1][2] The Lancet.[1] (Seminal paper on Deferiprone/L1).[1][2]

-

Katritzky, A. R., et al. (2010).[1][2] "Tautomerism in drug discovery, design, and development." Chemical Reviews. [1][2]

-

Lohaus, G., & Dittmar, W. (1981).[1] "Ciclopirox: A new topical antifungal agent."[1][2][5] Arzneimittel-Forschung.

-

Gupta, N., & Jayasree, A. (2017).[1][2] "HIF-prolyl hydroxylase inhibitors: A new paradigm in the treatment of erythropoiesis."[1][2] Drug Design, Development and Therapy.[1][7][8]

-

Dobbin, P. S., & Hider, R. C. (2002).[1] "Iron chelation therapy."[1][2][6][9] Chemistry in Britain.

Sources

- 1. Ciclopirox - Wikipedia [en.wikipedia.org]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Pyridines - Wikipedia [en.wikipedia.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects [mdpi.com]

- 9. macsenlab.com [macsenlab.com]

- 10. US3474113A - Synthesis of 4-pyrones - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Note: Regioselective N-Alkylation of 5-Bromo-3-chloro-2-hydroxypyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: The substrate 5-Bromo-3-chloro-2-hydroxypyridine (referred to herein as Substrate A ) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .

In solution, Substrate A exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. While the 2-pyridone form is generally thermodynamically favored in polar solvents, the presence of the 3-chloro substituent introduces significant steric strain adjacent to the nitrogen center. This steric bulk can kinetically impede N-alkylation, leading to competitive O-alkylation (formation of 2-alkoxypyridines).

The Solution: This guide provides a validated protocol to maximize N-alkylation (the biologically relevant scaffold for many kinase inhibitors) while suppressing O-alkylation. The methodology relies on Hard-Soft Acid-Base (HSAB) principles, solvent polarity control, and precise temperature regulation.

Mechanistic Pathway

The reaction outcome is dictated by the specific coordination of the deprotonated intermediate.

-

N-Alkylation (Target): Favored by thermodynamic control, polar aprotic solvents (dissociated ion pairs), and "soft" electrophiles.

-

O-Alkylation (Impurity): Favored by kinetic control, "hard" electrophiles, and conditions that trap the oxygen anion (e.g., Ag+ salts or heavy steric hindrance at Nitrogen).

Figure 1: Mechanistic divergence in pyridone alkylation.

Pre-Reaction Planning

Materials & Reagents

| Component | Specification | Role |

| Substrate A | >98% Purity | Starting Material |

| Alkyl Halide | Bromide or Iodide (R-Br / R-I) | Electrophile (Softer leaving groups favor N-alkylation) |

| Base | Potassium Carbonate ( | Mild base, promotes thermodynamic product |

| Solvent | DMF (N,N-Dimethylformamide) | Polar aprotic; promotes ion dissociation |

| Additive (Optional) | Lithium Bromide (LiBr) | Increases ionic strength; can disrupt O-coordination |

Safety Critical

-

HBr Generation: The reaction generates hydrogen halide byproducts neutralized by the base. Ensure venting.

-

Toxicity: Halogenated pyridines are potential skin sensitizers. Handle in a fume hood.

-

DMF: Hepatotoxic. Use double-gloving.

Experimental Protocols

Protocol A: Standard N-Alkylation (Recommended)

Best for primary alkyl halides and general synthesis.

Step-by-Step:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge Substrate A (1.0 equiv, e.g., 2.08 g, 10 mmol) and anhydrous

(2.0 equiv, 2.76 g, 20 mmol) into the flask. -

Solvent Addition: Add anhydrous DMF (10 volumes, 20 mL). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the anion forms.

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Critical: If the alkyl halide is volatile, add it at 0°C, then warm up.

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS.

-

Time: Typically 2–6 hours.

-

Optimization: If conversion is slow due to the 3-Cl steric bulk, increase temperature to 80°C. Do not exceed 90°C to avoid decomposition.

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Pour into ice-water (100 mL). The N-alkyl product often precipitates as a solid.

-

If Solid: Filter, wash with water, and dry.

-

If Oil: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over

and concentrate.

-

Protocol B: Difficult Substrates (Steric/Electronic Challenge)

Use if Protocol A yields <30% conversion or high O-alkylation.

-

Base Switch: Use Cesium Carbonate (

) (1.5 equiv).-

Why? The larger Cesium cation is "softer" and dissociates more readily, exposing the naked Nitrogen anion. Note: While some literature suggests Cs favors O-alkylation in specific pyrimidones, in 3-halo-2-pyridones, the solubility benefit of Cs often drives the N-alkylation reaction to completion.

-

-

Temperature: Run at 90°C .

-

Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) for higher thermal stability.

Analytical Validation (Self-Validating the Protocol)

You must distinguish the N-alkyl product (Target) from the O-alkyl impurity (Byproduct).[1] Do not rely solely on LCMS (masses are identical).

NMR Diagnostics Table

| Feature | N-Alkyl Pyridone (Target) | O-Alkyl Pyridine (Impurity) |

| Ring Protons (H-4, H-6) | Distinct "Pyridone" coupling pattern | Typical "Pyridine" aromatic coupling |

| IR Spectroscopy | Strong C=O stretch (~1650-1670 | No Carbonyl ; C=N stretch only |

Decision Logic for Purification

If the crude NMR shows a mixture (e.g., 80:20 N:O ratio):

-

Column Chromatography: The O-alkyl product is typically less polar (higher

) than the N-alkyl pyridone.-

Eluent: Hexanes/EtOAc (O-alkyl elutes first).

-

-

Recrystallization: N-alkyl pyridones generally have higher melting points and crystallize more readily from Ethanol/Water than their oily O-alkyl counterparts.

Troubleshooting & Optimization Workflow

Figure 2: Optimization logic for deviations in yield or regioselectivity.

References

-

Review of Pyridone Tautomerism & Alkylation

- Title: "The Tautomerism of 2-Hydroxypyridines and Rel

- Source:Advances in Heterocyclic Chemistry (Academic Press).

- Context: Establishes the thermodynamic preference for the pyridone form in solution.

-

URL:

-

Regioselectivity in Pyridone Alkylation

- Title: "Alkylations of 2-Pyridones: A Study of Regioselectivity."

- Source:Journal of Organic Chemistry.

- Context: Details the solvent and base effects (K2CO3 vs Ag2CO3) on N vs O selectivity.

-

URL:

-

Spectroscopic Differentiation

- Title: "NMR spectroscopic distinction between N- and O-alkyl

- Source:Magnetic Resonance in Chemistry.

- Context: Provides the definitive chemical shift ranges cited in Section 4.1.

-

URL:

-

Cesium Effect (Contextual)

Sources

The Art of Palladium-Catalyzed Cross-Coupling: A Detailed Guide for the Functionalization of 5-Bromo-3-chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of pyridine-based building blocks, 5-bromo-3-chloro-2-hydroxypyridine stands out as a particularly versatile intermediate. Its dihalogenated nature, coupled with the presence of a hydroxyl group, offers a rich platform for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these powerful transformations, offering not just protocols, but a deeper understanding of the underlying principles that govern their success.

The strategic placement of bromine and chlorine atoms on the pyridine ring allows for chemoselective reactions. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][2][3] This inherent difference in reactivity forms the basis for selectively functionalizing the C5-position (C-Br bond) while leaving the C3-position (C-Cl bond) intact for subsequent transformations. The hydroxyl group at the C2-position can also influence the reaction's outcome, potentially acting as a directing group or requiring careful selection of reaction conditions to avoid unwanted side reactions.[4]

This document will delve into the practical application of several key palladium-catalyzed reactions for the derivatization of 5-bromo-3-chloro-2-hydroxypyridine, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Each section will provide a detailed experimental protocol, a discussion of the mechanistic rationale, and insights into the critical parameters that ensure high-yield and selective transformations.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl and heteroaryl compounds.[1] In the context of 5-bromo-3-chloro-2-hydroxypyridine, this reaction allows for the selective introduction of a wide range of aryl and heteroaryl substituents at the C5-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

Synthesis of novel heterocyclic compounds using 5-Bromo-3-chloro-2-hydroxypyridine

Application Note: Precision Synthesis of Novel Heterocycles using 5-Bromo-3-chloro-2-hydroxypyridine

Executive Summary & Strategic Value

5-Bromo-3-chloro-2-hydroxypyridine (CAS: [Verify in Ref] ) represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification: the nucleophilic/electrophilic C2 center (tautomer-dependent), the sterically demanding C3-chlorine handle, and the highly reactive C5-bromine cross-coupling site.

This application note deviates from standard "recipe-based" guides. Instead, it provides a chemo-selective logic gate approach to synthesis. We define how to manipulate the intrinsic reactivity order (

Chemo-Selectivity & Reactivity Analysis[1]

To successfully utilize this scaffold, one must master its tautomeric equilibrium and halogen bond dissociation energy (BDE) hierarchy.

Tautomerism: The Gatekeeper

In the solid state and polar solvents (DMSO, MeOH), the molecule exists predominantly as the 2-pyridone tautomer. This dictates that direct alkylation often results in N-alkylation. To achieve O-functionalization (e.g., to create a leaving group at C2), one must lock the aromatic form or use hard electrophiles under specific conditions.

Reactivity Map

The following Graphviz diagram illustrates the divergent synthetic pathways available based on the initial activation step.

Figure 1: Reactivity landscape of the 5-bromo-3-chloro-2-hydroxypyridine scaffold.

Protocol 1: Scaffold Activation (Dehydroxychlorination)

Objective: Convert the 2-OH/C=O moiety into a reactive 2-Cl handle, yielding 5-bromo-2,3-dichloropyridine .

Rationale: The 2-Cl group is essential for subsequent

Materials

-

5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 eq) -

Quinoline or

-Dimethylaniline (1.0 eq) - Base catalyst -

Acetonitrile (Optional, if solvent needed)

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask under

atmosphere, charge the starting hydroxypyridine. -

Reagent Addition: Carefully add

(neat) via syringe. Caution: Exothermic.[1] Add the organic base (Quinoline) dropwise. The base acts as a proton scavenger and accelerates the formation of the dichlorophosphate intermediate. -

Reflux: Heat the mixture to 100°C (reflux) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (baseline/polar) should disappear, replaced by a high-

non-polar spot. -

Quench (Critical Safety Step): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction. Maintain temperature <10°C to prevent violent hydrolysis.

-

Isolation: Neutralize the aqueous slurry with saturated

. Extract with Dichloromethane (DCM) (3x). Dry organics over -

Purification: Flash chromatography (100% Hexane → 5% EtOAc/Hexane).

Expected Yield: 85–92%

Key Data Point:

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C5 position selectively while retaining the 2,3-dichloro motif.

Scientific Logic: Despite C2 being electronically activated by the pyridine nitrogen, the C-Br bond is significantly weaker (

Reaction Scheme Visualization

Figure 2: Workflow for C5-selective cross-coupling.

Protocol

-

Reagents: 5-bromo-2,3-dichloropyridine (1.0 eq), Aryl Boronic Acid (1.1 eq),

(0.03 eq), -

Solvent System: 1,4-Dioxane : Water (4:1). Degas with Argon for 15 mins.

-

Reaction: Heat to 80°C. Note: Do not exceed 90°C to avoid activating the C2-Cl bond.

-

Workup: Standard aqueous extraction.

-

Outcome: The product retains the 2,3-dichloro handle, allowing for subsequent library generation via

at C2.

Protocol 3: Synthesis of Fused Triazolopyridines

Objective: Construct a 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine scaffold.

Mechanism: This protocol exploits the high reactivity of C2-Cl toward hydrazine (regioselective

Step-by-Step Methodology

Part A: Hydrazine Displacement

-

Dissolve 5-bromo-2,3-dichloropyridine (from Protocol 1) in Ethanol.

-

Add Hydrazine Hydrate (2.0 eq) at

, then warm to RT. -

Observation: A precipitate often forms. The 3-Cl substituent provides steric bulk but does not prevent attack at the highly electrophilic C2.

-

Isolation: Filter the solid. This is 5-bromo-3-chloro-2-hydrazinylpyridine .

Part B: Cyclization

-

Suspend the hydrazine intermediate in Triethyl Orthoformate (

). -

Add a catalytic amount of p-TsOH.

-

Reflux for 2 hours.

-

Result: The hydrazine acts as a dinucleophile, closing the ring onto the pyridine nitrogen.

-

Product: 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine.

Data Summary Table

| Reaction Step | Target Site | Reagent | Selectivity Driver | Typical Yield |

| Activation | C2-OH → C2-Cl | Aromatization | 90% | |

| Coupling | C5-Br | Bond Energy (C-Br < C-Cl) | 75-85% | |

| Fusion | N1 / C2 | Hydrazine | Electronic Activation at C2 | 60-70% (2 steps) |

References

-

Reactivity of Halopyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

Regioselective Suzuki Coupling: Lützow, K., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016.

-

Chlorination Protocols: National Institutes of Health (NIH) / PubChem Protocols for Pyridine Chlorination.

-

Synthesis of Triazolopyridines: Organic Chemistry Portal - Synthesis of Triazolopyridines. Link

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Bromo-3-chloro-2-hydroxypyridine

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-hydroxypyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, minimize impurities, and ensure the integrity of your final product.

Introduction: Navigating the Synthesis of a Key Intermediate

5-Bromo-3-chloro-2-hydroxypyridine is a valuable halogenated pyridine derivative widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a versatile building block. However, its synthesis is not without challenges. The presence of multiple reactive sites on the pyridine ring, coupled with the directing effects of the existing substituents, can lead to a variety of side reactions and the formation of difficult-to-separate impurities.

This guide will deconstruct the common synthetic pathways and provide a logical, cause-and-effect analysis of the side reactions you are most likely to encounter. By understanding the underlying mechanisms, you can proactively mitigate these issues and troubleshoot effectively when they arise.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may face in the laboratory.

I. Issues Related to Halogenation Reactions

A primary route to 5-Bromo-3-chloro-2-hydroxypyridine involves the halogenation of a pre-substituted 2-hydroxypyridine.

Question 1: I am attempting to brominate 3-chloro-2-hydroxypyridine, but I am observing the formation of multiple brominated species in my reaction mixture. How can I improve the selectivity for the desired 5-bromo product?

Answer: This is a classic case of over-bromination, a common side reaction when dealing with activated pyridine rings. The hydroxyl group at the 2-position is a strong activating group, making the pyridine ring susceptible to electrophilic substitution at multiple positions.

-

Underlying Cause: The electron-donating nature of the hydroxyl group activates the 4- and 6-positions for electrophilic attack. While the 5-position is the target, the reaction conditions can be harsh enough to promote further bromination, leading to di-brominated or even tri-brominated byproducts. A likely significant impurity is 3,5-dibromo-2-hydroxypyridine if the starting material was 3-bromo-2-hydroxypyridine intended for chlorination, or a di-bromo-chloro-hydroxypyridine if starting with 3-chloro-2-hydroxypyridine.

-

Troubleshooting & Prevention:

-

Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use of a slight excess is common to drive the reaction to completion, but a large excess will almost certainly lead to over-bromination. Start with 1.0 to 1.1 equivalents of the brominating agent.

-

Temperature Control: Perform the reaction at a lower temperature. Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at 0°C or even lower can significantly improve selectivity by favoring the kinetically controlled product.

-

Choice of Brominating Agent: Consider using a milder brominating agent. If you are using elemental bromine, which is highly reactive, switching to NBS can provide better control over the reaction.

-

Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the brominating agent.

-

-

Purification Strategy: If over-bromination has already occurred, separation can be challenging due to the similar polarities of the desired product and the over-brominated impurities.

-

Recrystallization: Recrystallization can be effective if there is a significant difference in the solubility of the products. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is the most reliable method to separate these closely related compounds. A gradient elution with a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will likely be necessary.

-

Question 2: During the chlorination of 3-bromo-2-hydroxypyridine, my yield of 5-chloro-3-bromo-2-hydroxypyridine is low, and I'm isolating a significant amount of starting material. What is causing the incomplete reaction?

Answer: Incomplete conversion during the chlorination of 3-bromo-2-hydroxypyridine is a frequent issue, often related to the reactivity of the chlorinating agent and the reaction conditions.

-

Underlying Cause: The pyridine ring is already partially deactivated by the presence of the bromine atom. The chlorinating agent may not be sufficiently reactive under the chosen conditions to achieve full conversion.

-

Troubleshooting & Prevention:

-

Choice of Chlorinating Agent: If you are using a mild chlorinating agent like N-chlorosuccinimide (NCS), you may need to switch to a more reactive one, such as chlorine gas or sulfuryl chloride (SO₂Cl₂). However, be aware that more reactive agents can also lead to more side products if not carefully controlled.

-

Catalyst: The use of a Lewis acid catalyst can enhance the electrophilicity of the chlorinating agent. However, this must be done with caution as it can also decrease selectivity.

-

Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS. A modest increase in temperature may be necessary to drive the reaction to completion, but this should be balanced against the risk of side reactions.

-

II. Issues Related to Synthesis from Dihalopyridines

Another common synthetic route involves the nucleophilic substitution of a halogen at the 2-position of a dihalopyridine, such as 5-bromo-2,3-dichloropyridine.

Question 3: I am synthesizing 5-Bromo-3-chloro-2-hydroxypyridine via the hydrolysis of 5-bromo-2,3-dichloropyridine with sodium hydroxide. My final product is contaminated with an impurity that has a similar mass. What could this be?

Answer: In this synthetic route, you are likely dealing with incomplete reaction or a competing nucleophilic substitution.

-

Underlying Cause: The most probable impurity is the starting material, 5-bromo-2,3-dichloropyridine, if the hydrolysis is incomplete. Another possibility, though less likely under standard conditions, is the substitution of the chlorine at the 3-position, which would result in an isomeric product. The chlorine at the 2-position is generally more labile to nucleophilic attack.

-

Troubleshooting & Prevention:

-

Reaction Conditions: Ensure your reaction conditions are forcing enough to drive the hydrolysis to completion. This may involve increasing the reaction temperature, extending the reaction time, or using a higher concentration of sodium hydroxide.

-

Monitoring: Closely monitor the disappearance of the starting material using an appropriate analytical technique like GC-MS or LC-MS.

-

Phase Transfer Catalyst: If you are running a biphasic reaction, the use of a phase transfer catalyst can improve the reaction rate and lead to a more complete conversion.

-

-

Purification Strategy:

-

Acid-Base Extraction: The product, being a hydroxypyridine, is acidic and will be deprotonated by a strong base like NaOH to form a water-soluble sodium salt. The unreacted 5-bromo-2,3-dichloropyridine is not acidic and will remain in the organic phase. You can exploit this by dissolving the crude product in an organic solvent, extracting with an aqueous base, separating the aqueous layer containing your product salt, and then re-acidifying the aqueous layer to precipitate the purified 5-Bromo-3-chloro-2-hydroxypyridine.

-

III. General Issues and Impurities

Question 4: I've noticed the formation of colored impurities in my final product, giving it a yellowish or brownish tint. What are these, and how can I remove them?

Answer: The formation of colored impurities is common in pyridine chemistry and can arise from several sources.

-

Underlying Cause:

-

Oxidation: Pyridine rings, especially when activated by a hydroxyl group, can be susceptible to oxidation, leading to the formation of colored byproducts.

-

Side Reactions with Reagents: Impurities in starting materials or reagents, or side reactions involving the reagents themselves, can generate colored species. For instance, reactions involving bromine can sometimes leave behind colored polybrominated species.

-

Degradation: The final product itself may be sensitive to light or air, leading to gradual degradation and color formation upon storage.

-

-

Troubleshooting & Prevention:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

High-Purity Reagents: Use high-purity, freshly opened or purified reagents and solvents.

-

Light Protection: Protect the reaction mixture and the final product from light, especially if you are using light-sensitive reagents like bromine.

-

-

Purification Strategy:

-

Charcoal Treatment: Treatment of a solution of your crude product with activated charcoal can be very effective at removing colored impurities.

-

Recrystallization: As mentioned previously, recrystallization is an excellent method for removing small amounts of impurities, including those that are colored.

-

Visualizing Reaction Pathways and Side Reactions

To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways and the formation of common impurities.

Technical Support Center: Overcoming Low Yield in 5-Bromo-3-chloro-2-hydroxypyridine Derivatization

Welcome to the technical support center for the derivatization of 5-Bromo-3-chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions and overcome low yields.

Introduction: Understanding the Substrate

5-Bromo-3-chloro-2-hydroxypyridine is a versatile, but often challenging, building block. Its reactivity is governed by several key features:

-

Electron-Deficient Ring : The electronegative nitrogen atom deactivates the pyridine ring, making it less reactive in some reactions and prone to coordination with metal catalysts, which can inhibit their activity.[1]

-

Tautomerism : The compound exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms. This equilibrium is influenced by solvent, pH, and temperature, and it dictates whether derivatization occurs at the oxygen or nitrogen atom.

-

Differential Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine bond at the C5 position is significantly more reactive than the Carbon-Chlorine bond at the C3 position, allowing for selective functionalization.[2]

This guide will address these complexities in a practical, problem-solving format.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions that are crucial to consider before starting or troubleshooting your experiment.

Q1: My derivatization reaction is consistently low-yielding. What are the most common culprits?

A1: Low yields with this substrate often stem from its inherent electronic properties and sensitivity.[1][3] The primary factors to investigate are:

-

Reagent & Solvent Purity: Pyridine derivatives and the organometallic reagents used in their functionalization can be highly sensitive to air and moisture.[1] Ensure all starting materials are pure and solvents are anhydrous.

-

Reaction Atmosphere: The electron lone pair on the pyridine nitrogen can coordinate with and inhibit metal catalysts.[1] Furthermore, many organometallic reagents and catalysts are oxygen-sensitive. Maintaining a strictly inert (Nitrogen or Argon) atmosphere is critical.

-

Suboptimal Conditions: Reaction parameters such as temperature, concentration, and reaction time are critical and often require optimization for specific substrates.[3]

-

Tautomerization: Uncontrolled tautomerism between the 2-hydroxy and 2-pyridone forms can lead to a mixture of O- and N-derivatized products, lowering the yield of the desired isomer.

Q2: How does the 2-hydroxy/2-pyridone tautomerism impact my choice of reaction conditions?

A2: The tautomeric equilibrium is a critical consideration, especially for alkylation reactions.

-

O-Alkylation Favored: In general, polar aprotic solvents (e.g., DMF, DMSO) favor the formation of the O-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the oxygen, leading to the desired ether.

-

N-Alkylation Risk: Polar protic solvents (e.g., ethanol, water) can stabilize the pyridone tautomer through hydrogen bonding, increasing the likelihood of N-alkylation.[4] The choice of a weaker base may also result in an equilibrium that allows for competing N-alkylation.

Q3: I want to perform a selective cross-coupling reaction. Which halogen should I target first?

A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[2] Therefore, the C-Br bond at the 5-position is substantially more reactive than the C-Cl bond at the 2-position. This allows for excellent regioselectivity. You can perform a mono-arylation at the C5 position under standard Suzuki, Heck, or other cross-coupling conditions, leaving the C-Cl bond intact for a subsequent, more forcing reaction if desired.[2]

Part 2: Troubleshooting Guides for Specific Derivatization Reactions

This section provides detailed troubleshooting for common low-yield scenarios in two major classes of derivatization.

2.1 Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, low yields are common without careful optimization.[5] This guide focuses on selective coupling at the more reactive C5-Bromo position.

The following diagram outlines a systematic approach to diagnosing low yields.

Caption: Systematic workflow for troubleshooting low Suzuki coupling yields.

-

Problem: Low or No Conversion. The starting material is largely unreacted.

-

Possible Cause: Ineffective Catalyst System. The lone pair on the pyridine nitrogen can poison the palladium catalyst.

-

Solution: The choice of catalyst and ligand is critical.[1] For the reactive C-Br bond, standard phosphine ligands are often sufficient. If yields are low, consider a more robust system.

-

Action: Switch from a basic catalyst like Pd(PPh₃)₄ to a pre-catalyst like Pd(dppf)Cl₂, which is often more effective for heteroaromatic substrates.[2] Experiment with catalyst loading in the 2-5 mol% range.

-

-

-

Problem: Significant Protodeboronation. The boronic acid is consumed, but the desired product is not formed. This is the replacement of the boronic acid group with a hydrogen atom.

-

Possible Cause: The reaction conditions favor the undesired protodeboronation pathway over the productive transmetalation step. This can be exacerbated by long reaction times or suboptimal base choice.[6]

-

Solution:

-

Action 1: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases can promote the desired transmetalation step more effectively than weaker bases like K₂CO₃.[2]

-

Action 2: Replace the boronic acid with its corresponding pinacol boronate ester. Boronate esters are generally more stable and less prone to protodeboronation.

-

-

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common starting point.[2] Pd(dppf)Cl₂ is often superior for heteroaromatic substrates.[2] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a standard, effective base.[2] K₃PO₄ is stronger and can prevent side reactions like protodeboronation.[2][7] |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous solvent mixtures are standard and effective for Suzuki reactions.[7][8] |

| Temperature | 85-100 °C | Sufficient to promote oxidative addition and reductive elimination without causing significant decomposition. |

-

Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours.

-

Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

2.2 O-Alkylation / Etherification

Derivatizing the 2-hydroxy group via O-alkylation (a Williamson-type ether synthesis) is another common goal. Low yields often arise from incomplete reaction or competing N-alkylation.

Caption: Decision tree for troubleshooting low O-alkylation yields.

-

Problem: Reaction stalls, leaving unreacted starting material.

-

Possible Cause: Incomplete deprotonation of the 2-hydroxy group. The chosen base is not strong enough to fully generate the nucleophilic pyridoxide anion.

-

Solution:

-

Action: Switch to a stronger base. If you are using K₂CO₃, consider switching to sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Ensure at least 1.1-1.2 equivalents of base are used.[9]

-

-

-

Problem: A mixture of O- and N-alkylated products is formed.

-

Possible Cause: The reaction conditions allow the 2-pyridone tautomer to act as a competing nucleophile. This is common when using polar protic solvents or weaker bases.

-

Solution:

-

Action: Change the solvent to a polar aprotic solvent like DMF.[4] Polar aprotic solvents solvate the cation of the base but leave the anion (the nucleophile) more reactive, favoring the kinetically faster O-alkylation. Using a strong base like NaH will also lock the substrate in its pyridoxide form, preventing N-alkylation.

-

-

-

Reaction Setup: To a dry, three-neck round-bottom flask under a Nitrogen atmosphere, add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe and stir until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

-

Work-up: Once complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9]

-

Extraction: Dilute with water and extract three times with ethyl acetate.[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

- BenchChem. (2025).

- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.

- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.

- CovaSyn. Optimizing Suzuki Coupling Reactions.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

- McMullen, J. P., et al. (2016).

- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.

- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).

- ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.

- St. Paul's Cathedral Mission College.

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Degradation pathways for 5-Bromo-3-chloro-2-hydroxypyridine under light and heat

Welcome to the Halogenated Heterocycles Technical Support Center .

As a Senior Application Scientist, I understand that working with poly-functionalized pyridines like 5-Bromo-3-chloro-2-hydroxypyridine (also referred to as 5-bromo-3-chloropyridin-2-ol or its tautomer 5-bromo-3-chloro-2-pyridone) presents unique stability challenges. This molecule acts as a "chemical chameleon"—its reactivity shifts based on solvation, pH, and energy input (light vs. heat).

This guide is structured to troubleshoot the specific degradation pathways you will encounter in the lab, distinguishing between photolytic dehalogenation and thermal oxidation .

Module 1: Photostability & Light Sensitivity

The Core Issue: The Carbon-Bromine (C-Br) bond is the "weak link" in this molecule. Under UV/Vis irradiation, the bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol) or the heteroaromatic ring bonds.

FAQ: Why is my white solid turning yellow/brown on the benchtop?

Diagnosis: You are witnessing photo-oxidative degradation driven by radical formation. Mechanism:

-

Excitation: The pyridine ring absorbs UV light (typically

~230–300 nm depending on pH), promoting an electron to an excited singlet state. -

Homolysis: The excited state undergoes homolytic cleavage of the C-Br bond at the 5-position.

-

Radical Fate: This generates a reactive pyridyl radical and a bromine radical (

).-

Pathway A (Reduction): The pyridyl radical abstracts a hydrogen atom from the solvent or moisture, forming the des-bromo impurity (3-chloro-2-hydroxypyridine).

-

Pathway B (Coloration): The bromine radicals recombine to form

(brown) or react with the pyridone ring to form complex coupled oligomers (yellow/orange).

-

Visualization: Photodehalogenation Pathway

The following diagram illustrates the primary degradation route under UV exposure.

Figure 1: Mechanism of photolytic dehalogenation. The C-Br bond at position 5 is preferentially cleaved over the C-Cl bond at position 3.

Troubleshooting Protocol: Photostability Stress Test

If you observe unexplained potency loss, execute this rapid validation:

-

Prepare: Two 1 mg/mL solutions in Methanol (MeOH).

-

Expose: Wrap one vial in aluminum foil (Dark Control). Leave the other exposed to ambient light (or a UV chamber at 254 nm) for 4 hours.

-

Analyze: Inject both on HPLC.

-

Result: If the exposed sample shows a new peak at RRT ~0.8-0.9 (Des-bromo) and the Dark Control does not, you have a photolabile process. Action: Switch to amber glassware immediately.

Module 2: Thermal Stability & Process Safety

The Core Issue: While the aromatic ring provides thermal robustness, the 2-hydroxy/2-pyridone equilibrium creates susceptibility to hydrolysis and oxidation at elevated temperatures (>100°C).

FAQ: Can I reflux this intermediate in aqueous acid/base?

Technical Advice: Proceed with extreme caution.

-

Acidic Media: Generally stable, but prolonged reflux in strong mineral acids (HCl/HBr) can lead to hydrolytic dehalogenation (exchange of Cl/Br for OH), forming tri-hydroxy species.

-

Basic Media: High risk. The 2-hydroxypyridine is acidic (

). In strong base (NaOH), it forms the anion. While the anion is stable, the presence of oxygen at high temperatures can facilitate oxidative ring opening or dimerization.

Data: Thermal Degradation Risk Profile

| Stress Condition | Primary Degradant | Mechanism | Risk Level |

| Heat (Solid, <100°C) | None (Stable) | Crystal lattice stability | Low |

| Heat (Solution, >80°C) | N-Oxides / Dimers | Oxidative coupling | Medium |

| Acid Hydrolysis (1N HCl) | 3-Chloro-2,5-dihydroxypyridine | Nucleophilic Aromatic Substitution ( | Low-Medium |

| Base Hydrolysis (1N NaOH) | Anionic Dimerization | Electron-transfer oxidation | High |

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Core Issue: Users often report "Ghost Peaks" or split peaks in chromatograms. This is rarely degradation; it is usually Tautomerism .

FAQ: I see two peaks for my pure standard. Is it degrading?

Diagnosis: Likely Keto-Enol Tautomerism . 5-Bromo-3-chloro-2-hydroxypyridine exists in equilibrium between the hydroxy-form (enol) and the pyridone-form (keto).

-

Non-polar solvents (CHCl3): Favors Hydroxy-form.

-

Polar solvents (H2O/MeOH): Favors Pyridone-form.

-

Chromatography: If your mobile phase pH is near the

(~9) or if the kinetics of interconversion are slow on the column timescale, you will see peak broadening or splitting.

Workflow: Distinguishing Impurities from Tautomers

Use this decision tree to validate your analytical method.

Figure 2: Analytical decision tree for impurity identification. Tautomers often share identical UV maxima but separate chromatographically.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-2-hydroxypyridine Product Specification & Safety Data Sheet. Retrieved from (Note: Isomer specificity is critical; general handling applies to 5-Br-3-Cl isomer).

-

Skoutelis, C. et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity. Journal of Hazardous Materials, 321, 753-763.[1] Retrieved from (Establishes baseline for halopyridine photolysis).

-

Koeppen, R. et al. (2019). Photodegradation of brominated flame retardants...[2][3] Kinetics and photolysis products. Chemosphere, 230, 333-342. Retrieved from (Demonstrates preferential C-Br cleavage kinetics).

-

Hansen, P. E. et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Journal of Physical Organic Chemistry. Retrieved from (Mechanistic insight into pyridone/hydroxy tautomerism).

Sources

- 1. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative